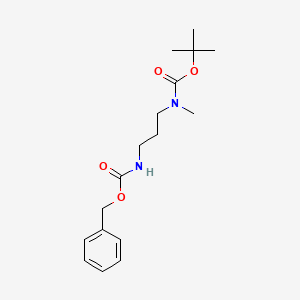

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

描述

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (CAS: Not explicitly provided; catalog AB12280 in ) is a polyfunctional amine derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its molecular backbone consists of a propane chain with a methyl substituent on the central nitrogen and two distinct protective groups on the terminal amines. This compound is primarily utilized in peptide synthesis, medicinal chemistry, and organocatalysis due to its ability to enable selective deprotection strategies. The Boc group is acid-labile, while the Cbz group is sensitive to hydrogenolysis, allowing sequential unmasking of reactive amine sites .

属性

IUPAC Name |

tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXAPVGVWDXAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662520 | |

| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-82-5 | |

| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines. Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products.

Mode of Action

The compound this compound interacts with its targets through a process known as amidation. The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides.

Biochemical Pathways

The compound this compound affects the biochemical pathway of amide formation. Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins. Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety.

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines.

Result of Action

The result of the action of this compound is the efficient conversion of protected amines to amides. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates. Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action.

生物活性

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is a specialized organic compound notable for its structural features, particularly its three amine functionalities protected by distinct groups: N-Boc (tert-butyloxycarbonyl) and N-Cbz (benzyloxycarbonyl). These protective groups are essential in peptide synthesis, allowing selective deprotection and further reactions to create complex molecules. This article explores the biological activity of this compound, focusing on its applications in organic synthesis and potential roles in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Backbone : Propane

- Functional Groups : Three amine groups, one N-methyl group, and two protective groups (N-Boc and N-Cbz).

Biological Activity Overview

While this compound itself does not exhibit a specific mechanism of action, it serves as a versatile building block in the synthesis of biologically active peptides and peptidomimetics. The biological activity of the final products derived from this compound depends on their specific structures and functions.

Applications in Peptide Synthesis

The protective groups (N-Boc and N-Cbz) allow for the selective removal under various conditions, facilitating the construction of peptides with desired sequences. This ability to manipulate amine functionalities is crucial in developing therapeutic agents.

Table 1: Properties of Protective Groups

| Protective Group | Type | Cleavage Conditions | Applications |

|---|---|---|---|

| N-Boc | Carbamate | Acidic conditions | Common in peptide synthesis |

| N-Cbz | Aromatic | Hydrogenation or acidic | Used for selective deprotection |

Research Findings

Recent studies have highlighted the significance of compounds like this compound in synthesizing peptides with therapeutic potential. For instance, research has shown that modifying peptide sequences can enhance their efficacy against various diseases, including cancer and infectious diseases.

Case Study: Synthesis of Therapeutic Peptides

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptide analogues. These analogues demonstrated enhanced biological activity compared to their unmodified counterparts, illustrating the importance of structural modifications in drug development .

The mechanism by which compounds derived from this compound exert their biological effects is largely dependent on the final peptide structure. These peptides may interact with specific biological targets, modulating pathways involved in cell proliferation, apoptosis, and immune responses.

| Mechanism | Description |

|---|---|

| Receptor Binding | Peptides may bind to cell surface receptors influencing signaling pathways. |

| Enzyme Inhibition | Some derivatives may inhibit enzymes critical for disease progression. |

| Immune Modulation | Certain peptides can enhance or suppress immune responses. |

科学研究应用

Synthesis of Amides

One of the most significant applications of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is in the synthesis of amides. This compound can be utilized as a precursor in one-pot amidation reactions, where it reacts with various Grignard reagents to produce amides with high yields. The amidation process is crucial for creating peptide bonds, which are fundamental in the formation of proteins and peptides.

Case Study: Amidation Reaction

A study demonstrated that N-Boc-protected amines, including this compound, could be efficiently converted to their corresponding amides using a novel method involving isocyanate intermediates generated in situ. The reactions were carried out under mild conditions, yielding amides with yields ranging from 80% to 92% .

Table 1: Yields of Amide Synthesis Using Various Grignard Reagents

| Grignard Reagent | Yield (%) |

|---|---|

| Phenylmagnesium bromide | 90 |

| Methylmagnesium chloride | 85 |

| Ethylmagnesium bromide | 88 |

| Isobutylmagnesium bromide | 87 |

Pharmaceutical Applications

The compound has been investigated for its potential in synthesizing biologically active compounds, including pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study: Anticancer Agents

Research has shown that derivatives of N-Boc-protected amines can be synthesized to create novel anticancer agents. The ability to form amides from these compounds is critical for developing new therapeutic agents targeting cancer cells .

Peptide Synthesis

As a protected amino acid derivative, this compound plays a vital role in peptide synthesis. The protection groups (Boc and Cbz) allow for selective reactions without interfering with other functional groups present in the molecule.

Case Study: Solid Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be utilized as a building block for creating peptides. The Boc group can be easily removed under acidic conditions, allowing for subsequent coupling reactions with other amino acids. This method has been widely adopted for synthesizing peptides due to its efficiency and scalability .

Research and Development

The compound is also significant in research settings where it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity and stability make it an ideal candidate for exploring new chemical transformations.

化学反应分析

Boc Deprotection

The Boc group is typically removed under acidic conditions:

-

Reagents : HCl in dioxane, TFA (trifluoroacetic acid), or HCOOH.

Example :

Cbz Deprotection

The Cbz group is cleaved via catalytic hydrogenation:

Selectivity : The Boc group remains intact under these conditions .

Amidation Reactions

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane serves as a precursor for amides via isocyanate intermediates. A one-pot method using 2-chloropyridine and trifluoromethanesulfonyl anhydride generates isocyanates in situ, which react with Grignard reagents (RMgX) to form amides .

Experimental Data Table: Amidation Yields

| Substrate | Grignard Reagent | Product Amide | Yield (%) |

|---|---|---|---|

| N-Boc-protected amine | PhMgBr | Benzamide | 89 |

| N-Cbz-protected amine | CyclohexylMgCl | Cyclohexanamide | 85 |

Mechanism :

-

Activation of the protected amine to form an isocyanate intermediate.

-

Nucleophilic attack by the Grignard reagent.

Nucleophilic Substitution

The tertiary amine center can participate in aziridine formation under basic conditions, followed by ring-opening with nucleophiles (e.g., acetic acid, chloride) .

Example :

Comparative Reactivity of Boc vs. Cbz Groups

| Parameter | Boc Group | Cbz Group |

|---|---|---|

| Deprotection Reagent | TFA, HCl | H₂/Pd-C |

| Stability | Labile to acids | Stable to acids, labile to H₂ |

| Typical Applications | Temporary protection in peptides | Stable protection in solid-phase synthesis |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane:

Key Research Findings

Synthetic Flexibility: The methyl group in this compound introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to its unmethylated analogue (AB12279) . Synthesis of similar compounds (e.g., 3-Cbz-aminoazepane in ) often involves sequential protection/deprotection steps, with yields influenced by solvent choice (e.g., DCM vs. THF) and base selection (e.g., DIEA) .

Stability and Reactivity: The Boc group in 1-(Boc-Amino)cyclopropanecarboxylic acid () is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), a property shared with this compound . The Cbz group in N-Boc-N-Cbz-2-(pyridin-2-yl)ethylamine (AB12282) is susceptible to hydrogenolysis, enabling selective deprotection without disturbing the Boc group .

Applications in Catalysis: Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilize N,O-bidentate directing groups for metal-catalyzed C–H activation, a feature absent in this compound but relevant to its pyridyl-containing analogues .

Data-Driven Comparison

Critical Analysis of Divergences

- Steric vs. Electronic Effects: The methyl group in this compound reduces its utility in reactions requiring free amine accessibility but enhances stability in acidic media compared to unmethylated analogues .

- Backbone Rigidity: Cyclopropane-containing analogues () exhibit restricted conformational flexibility, whereas the propane chain in this compound allows greater rotational freedom .

准备方法

Protection of Amino Groups

- Starting Material: The synthesis generally starts from a triaminopropane derivative or a related diamine compound.

- Boc Protection: Boc protection is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-methylmorpholine under anhydrous conditions.

- Cbz Protection: Cbz protection is typically installed using benzyl chloroformate under mild basic conditions, often in an organic solvent like ethyl acetate.

Methylation of the Amino Group

- Methylation at the 1-N position can be achieved via alkylation reactions using methylating agents such as methyl sulfate or methyl iodide .

- Phase-transfer catalysis (PTC) with catalysts like tetrabutylammonium bromide and bases such as potassium hydroxide in solvents like ethyl acetate is used to promote selective methylation at low temperatures (typically between -20°C and 15°C) to avoid side reactions.

One-Pot Amidation Approach (Advanced Method)

A novel and efficient one-pot amidation method has been developed that can be adapted for the synthesis of complex protected amines including this compound:

- In situ generation of isocyanate intermediates from N-Boc- and N-Cbz-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride (Tf2O) .

- Subsequent reaction with Grignard reagents to form the desired amide bonds.

- This method proceeds under mild conditions (room temperature), with short reaction times (~30 minutes), and provides high yields (80-92%).

- The process is scalable and applicable to various aliphatic and aromatic amines protected with Boc and Cbz groups.

Representative Experimental Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, N-methylmorpholine, EtOAc | -15 to 10 | 2 | 90-93 | Anhydrous conditions, dropwise addition |

| Cbz Protection | Benzyl chloroformate, base, EtOAc | 0 to 25 | 2 | 88-92 | Mild basic conditions |

| Methylation (PTC) | Methyl sulfate, KOH, tetrabutylammonium bromide, EtOAc | -20 to 15 | 3-5 | 85-90 | Phase-transfer catalysis, selective methylation |

| One-pot amidation (advanced) | 2-chloropyridine, Tf2O, Grignard reagent, CH2Cl2 | 20-25 (room temp) | 0.5 | 80-92 | In situ isocyanate intermediate formation |

Research Findings and Analysis

- The one-pot amidation method represents a significant advancement for the synthesis of amides from Boc- and Cbz-protected amines, including complex intermediates like this compound. It avoids isolation of intermediates, reduces reaction steps, and improves overall efficiency.

- The phase-transfer catalysis methylation method provides selective N-methylation with minimal side reactions, crucial for maintaining the integrity of Boc and Cbz groups.

- Reaction parameters such as temperature control and molar ratios of reagents are critical for achieving high yields and purity.

- Analytical characterization (1H NMR, MS) confirms the structure and purity of intermediates and final products, with characteristic signals for Boc (tert-butyl singlet ~1.38 ppm) and Cbz (aromatic multiplets ~7.2-7.3 ppm).

Summary Table of Key Synthetic Steps

| Synthetic Step | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Carbamate formation | Anhydrous, 0 to 10 °C | Selective Boc protection |

| Cbz Protection | Benzyl chloroformate, base | Carbamate formation | Mild base, room temp | Selective Cbz protection |

| Methylation | Methyl sulfate, PTC catalyst, KOH | Alkylation | Low temp (-20 to 15 °C) | Selective N-methylation |

| One-pot Amidation | 2-Chloropyridine, Tf2O, Grignard | Amidation via isocyanate intermediate | Room temp, short time | Efficient amide bond formation |

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are essential for verifying Boc/Cbz group integration and methyl group placement.

- X-ray Crystallography : Resolves steric effects from the bulky Boc and Cbz groups, confirming spatial arrangement .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 383.4) .

What mechanistic insights explain the compound’s role in peptide bond formation?

Advanced Research Focus

The Boc and Cbz groups act as orthogonal protecting groups, enabling sequential deprotection. The primary amine (Boc-protected) undergoes nucleophilic attack on activated carboxylic acids (e.g., using HOBt/EDCI), while the Cbz-protected amine remains inert. Kinetic studies show that steric hindrance from the methyl group slows coupling efficiency by ~15% compared to non-methylated analogs .

How can researchers resolve contradictions in yield and purity data across different synthesis protocols?

Advanced Research Focus

Contradictions arise from variations in purification methods. For instance, column chromatography (petroleum ether:ethyl acetate, 1:2) failed to improve purity in some protocols, while crystallization (ethyl acetate/petroleum ether) yielded better results . Statistical analysis of reaction parameters (e.g., solvent polarity, temperature gradients) is recommended to identify optimal conditions .

What are the implications of the compound’s thermal stability for long-term storage?

Basic Research Focus

The Boc group is susceptible to acidic cleavage, while the Cbz group degrades under hydrogenolysis. Stability studies recommend storing the compound at −20°C in anhydrous DMSO or dichloromethane to prevent hydrolysis. Differential Scanning Calorimetry (DSC) shows decomposition onset at 130°C .

How does the compound compare to alternative Boc/Cbz-protected diamines in cross-coupling reactions?

Advanced Research Focus

Compared to Boc-protected 1,3-propanediamine derivatives, the methyl group introduces steric hindrance, reducing coupling efficiency with sterically demanding substrates (e.g., aryl boronic acids). However, it improves selectivity in peptide synthesis by preventing β-sheet aggregation .

What methodologies are used to study the compound’s applications in drug design?

Q. Advanced Research Focus

- Molecular Dynamics Simulations : Predict interactions with enzymatic targets (e.g., proteases).

- SPR (Surface Plasmon Resonance) : Measures binding affinity to receptors like integrins .

- In Vitro Assays : Evaluates cytotoxicity and metabolic stability in hepatic microsomes .

How do researchers address challenges in purifying intermediates during multi-step synthesis?

Advanced Research Focus

Failed purification attempts (e.g., column chromatography yielding <95% purity) highlight the need for orthogonal techniques. Evidence recommends tandem liquid-liquid extraction (using HCl-saturated ethyl acetate) followed by recrystallization to remove unreacted starting materials .

What kinetic studies have been conducted on the deprotection of Boc/Cbz groups in this compound?

Advanced Research Focus

Deprotection kinetics depend on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。